2-[3-(2,2,2-Trifluoroethoxy)-phenoxy]-ethylamine 2-[3-(2,2,2-Trifluoroethoxy)-phenoxy]-ethylamine
Brand Name: Vulcanchem
CAS No.: 2166702-02-7
VCID: VC2765568
InChI: InChI=1S/C10H12F3NO2/c11-10(12,13)7-16-9-3-1-2-8(6-9)15-5-4-14/h1-3,6H,4-5,7,14H2
SMILES: C1=CC(=CC(=C1)OCC(F)(F)F)OCCN
Molecular Formula: C10H12F3NO2
Molecular Weight: 235.2 g/mol

2-[3-(2,2,2-Trifluoroethoxy)-phenoxy]-ethylamine

CAS No.: 2166702-02-7

VCID: VC2765568

Molecular Formula: C10H12F3NO2

Molecular Weight: 235.2 g/mol

* For research use only. Not for human or veterinary use.

2-[3-(2,2,2-Trifluoroethoxy)-phenoxy]-ethylamine - 2166702-02-7

Description

2-[3-(2,2,2-Trifluoroethoxy)-phenoxy]-ethylamine is a compound belonging to the class of phenoxyethylamines. It is notable for its applications in pharmaceutical chemistry, particularly in the synthesis of various biologically active compounds. The presence of the trifluoroethoxy group enhances its chemical properties and biological activity, making it a subject of interest in medicinal chemistry.

Synthesis Methods

The synthesis of 2-[3-(2,2,2-Trifluoroethoxy)-phenoxy]-ethylamine typically involves several key steps, often starting with the reaction of phenolic derivatives with trifluoroethanol and subsequent modifications. These reactions are typically performed in polar aprotic solvents such as dimethylformamide or ethyl acetate, which help facilitate nucleophilic substitutions. The use of catalysts (e.g., sodium iodide) can also enhance yields and reaction rates.

Biological Activity and Mechanism of Action

The mechanism of action for 2-[3-(2,2,2-Trifluoroethoxy)-phenoxy]-ethylamine primarily revolves around its interaction with biological targets such as receptors or enzymes. Studies have shown that modifications in the structure significantly affect biological activity and pharmacokinetics. This compound's interactions with biological systems suggest potential applications in drug development, particularly for targeting specific receptors or enzymes involved in various physiological processes.

Applications in Pharmaceutical Chemistry

2-[3-(2,2,2-Trifluoroethoxy)-phenoxy]-ethylamine has diverse applications in medicinal chemistry and material science research. Its role in the synthesis of α1-adrenoceptor blockers, such as silodosin, underscores its pharmaceutical relevance. The compound's ability to interact with biological targets makes it a valuable intermediate in the development of drugs targeting specific receptors or enzymes.

Comparison with Related Compounds

CompoundStructureBiological ActivityApplications
2-[3-(2,2,2-Trifluoroethoxy)-phenoxy]-ethylaminePhenoxyethylamine with trifluoroethoxy groupInteracts with biological targets like receptors/enzymesPharmaceutical synthesis, particularly for α1-adrenoceptor blockers
2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl methanesulfonateMethanesulfonate derivative of phenoxyethyl compoundUsed as an intermediate in silodosin synthesisPharmaceutical intermediate, specifically for silodosin production
3-[2-(2,2,2-Trifluoroethoxy)-phenoxy]-propylaminePropylamine derivative with trifluoroethoxy groupExhibits potential for adrenergic receptor modulationMedicinal chemistry, particularly for cardiovascular conditions

Research Findings and Future Directions

Research on 2-[3-(2,2,2-Trifluoroethoxy)-phenoxy]-ethylamine highlights its potential in drug development due to its biological activity and versatility in synthetic chemistry. Further studies are needed to fully explore its pharmacokinetic properties and therapeutic potential. The compound's ability to interact with various biological targets suggests a promising future in the development of targeted therapies.

CAS No. 2166702-02-7
Product Name 2-[3-(2,2,2-Trifluoroethoxy)-phenoxy]-ethylamine
Molecular Formula C10H12F3NO2
Molecular Weight 235.2 g/mol
IUPAC Name 2-[3-(2,2,2-trifluoroethoxy)phenoxy]ethanamine
Standard InChI InChI=1S/C10H12F3NO2/c11-10(12,13)7-16-9-3-1-2-8(6-9)15-5-4-14/h1-3,6H,4-5,7,14H2
Standard InChIKey QWNVNLJOBJVQTN-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)OCC(F)(F)F)OCCN
Canonical SMILES C1=CC(=CC(=C1)OCC(F)(F)F)OCCN
PubChem Compound 124201811
Last Modified Aug 16 2023

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